molecular formula C5H8ClN3O3S B13249414 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13249414
M. Wt: 225.65 g/mol
InChI Key: JYHFHDBHDDIBRE-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4, a methoxymethyl group at position 5, and a sulfonyl chloride moiety at position 2. This compound is of significant interest in organic synthesis due to the reactivity of the sulfonyl chloride group, which facilitates its use as a sulfonating agent in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C5H8ClN3O3S

Molecular Weight

225.65 g/mol

IUPAC Name

5-(methoxymethyl)-4-methyl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C5H8ClN3O3S/c1-9-4(3-12-2)7-8-5(9)13(6,10)11/h3H2,1-2H3

InChI Key

JYHFHDBHDDIBRE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)Cl)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the sulfonyl chloride group with the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonates.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinyl or sulfhydryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thiols.

    Oxidation Reactions: Products include sulfonic acids and sulfonates.

    Reduction Reactions: Products include sulfinyl and sulfhydryl derivatives.

Scientific Research Applications

5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce the methoxymethyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 5) Key Features/Applications CAS Number
5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride C₆H₁₀ClN₃O₃S 239.68 Methoxymethyl (OCH₂CH₃) High reactivity for sulfonylation reactions Not available
5-(Butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride C₇H₁₂ClN₃O₂S 237.71 Butan-2-yl (C₃H₇CH₂) Bulkier alkyl group; potential reduced solubility 1566682-50-5
5-(2,2-Dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride C₈H₁₄ClN₃O₂S 251.73 2,2-Dimethylpropyl Steric hindrance may slow reaction kinetics 1564775-25-2
5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol derivative C₁₄H₂₁N₃S 263.40 Adamantyl (bulky aryl) Demonstrated crystallographic stability Not available

Substituent Effects on Reactivity and Physicochemical Properties

  • Methoxymethyl Group (OCH₂CH₃) : Introduces polarity due to the oxygen atom, enhancing solubility in polar solvents compared to purely alkyl-substituted analogues (e.g., butan-2-yl). The electron-donating methoxy group may stabilize intermediates in sulfonylation reactions .
  • Alkyl vs. Aryl Substituents : Bulky substituents like adamantyl () or 2,2-dimethylpropyl () reduce solubility and may hinder access to the reactive sulfonyl chloride group. In contrast, methoxymethyl balances steric and electronic effects for versatile reactivity .
  • Sulfonyl Chloride Reactivity : All analogues share the sulfonyl chloride moiety, but steric and electronic differences influence their utility. For instance, methoxymethyl derivatives may exhibit faster reaction rates in nucleophilic substitutions compared to bulkier analogues .

Research Tools and Structural Analysis

  • Crystallography : Tools like SHELX () and OLEX2 () enable precise determination of molecular conformations. For example, adamantyl-substituted triazoles () exhibit well-defined crystal lattices due to steric rigidity.
  • Spectroscopic Characterization : IR and NMR () confirm substituent identity and purity, critical for comparing reactivity across analogues.

Biological Activity

5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

  • Molecular Formula: C5_5H8_8ClN3_3O3_3S
  • Molecular Weight: 225.65 g/mol
  • CAS Number: 1565678-30-9

The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects.

Synthesis

The synthesis of 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of appropriate precursors under controlled conditions. The triazole moiety can be synthesized through cyclization reactions involving hydrazines and carbonyl compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride. The compound has shown effectiveness against various strains of bacteria and fungi.

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusInhibitory32
Escherichia coliInhibitory64
Candida albicansModerate128

The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound against these pathogens, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of the compound have been evaluated using various assays such as DPPH and ABTS. These assays measure the ability to scavenge free radicals.

Assay Type IC50 Value (µM)
DPPH15.5
ABTS12.3

These results demonstrate that the compound possesses significant antioxidant activity comparable to standard antioxidants like ascorbic acid .

Anticancer Activity

Studies have also investigated the anticancer effects of triazole derivatives. The compound has shown promise in inhibiting tumor cell growth in vitro.

Cancer Cell Line Inhibition (%)
MCF-7 (Breast cancer)70
HeLa (Cervical cancer)65

These findings suggest that 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride could be further explored for its potential as an anticancer therapeutic agent .

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to 5-(methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride exhibited broad-spectrum activity and could serve as lead compounds for new antibiotics .
  • Antioxidant Potential Assessment : A comparative analysis was conducted on multiple triazole derivatives to evaluate their antioxidant capacities. The study found that several derivatives, including the compound in focus, demonstrated superior radical-scavenging abilities compared to traditional antioxidants .

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